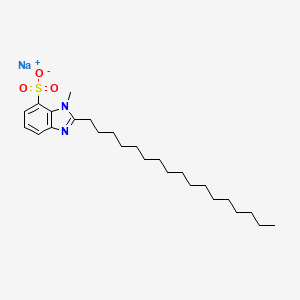
1H-Benzimidazole-7-sulfonic acid, 2-heptadecyl-1-methyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-7-sulfonic acid, 2-heptadecyl-1-methyl-, sodium salt is a chemical compound known for its unique structural properties and diverse applications This compound belongs to the benzimidazole family, which is characterized by a fusion of benzene and imidazole rings
Preparation Methods
The synthesis of 1H-Benzimidazole-7-sulfonic acid, 2-heptadecyl-1-methyl-, sodium salt involves several steps:
Synthetic Routes: The preparation typically starts with the synthesis of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives
Reaction Conditions: The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity. For instance, the sulfonation process might be carried out at elevated temperatures to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. .
Chemical Reactions Analysis
1H-Benzimidazole-7-sulfonic acid, 2-heptadecyl-1-methyl-, sodium salt undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the sulfonic acid group, converting it to sulfonate or sulfinate derivatives.
Substitution: The presence of the sulfonic acid group makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1H-Benzimidazole-7-sulfonic acid, 2-heptadecyl-1-methyl-, sodium salt has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for synthesizing more complex molecules
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies. It can be used to probe enzyme activities or as a ligand in binding studies.
Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: Industrial applications include its use as a surfactant or emulsifying agent due to its amphiphilic nature. .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-7-sulfonic acid, 2-heptadecyl-1-methyl-, sodium salt involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, altering their function. For example, it may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions.
Pathways Involved: The pathways involved depend on the specific biological context. In antimicrobial applications, the compound might disrupt cell membrane integrity or interfere with metabolic pathways. .
Comparison with Similar Compounds
1H-Benzimidazole-7-sulfonic acid, 2-heptadecyl-1-methyl-, sodium salt can be compared with other similar compounds:
Similar Compounds: Compounds such as 1H-Benzimidazole-2-carboxylic acid, 2-heptadecyl-1H-benzimidazole, and 1-methyl-1H-benzimidazole-2-sulfonic acid share structural similarities.
Uniqueness: The presence of the long heptadecyl chain and the sulfonic acid group in this compound distinguishes it from other benzimidazole derivatives. .
Properties
CAS No. |
68444-03-1 |
|---|---|
Molecular Formula |
C25H41N2NaO3S |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
sodium;2-heptadecyl-3-methylbenzimidazole-4-sulfonate |
InChI |
InChI=1S/C25H42N2O3S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-26-22-19-18-20-23(31(28,29)30)25(22)27(24)2;/h18-20H,3-17,21H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
QLIHKCFMDGTQNZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC2=C(N1C)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















